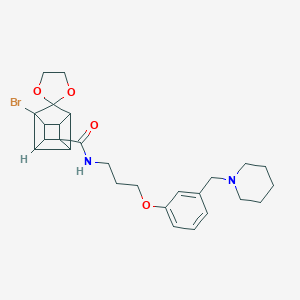

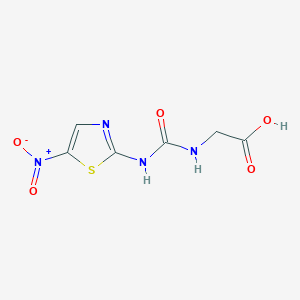

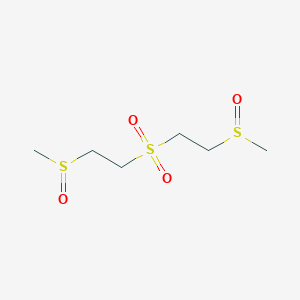

![molecular formula C8H8N2OS B138814 2-氨基-4,7-二氢-5H-噻吩并[2,3-c]吡喃-3-腈 CAS No. 150986-82-6](/img/structure/B138814.png)

2-氨基-4,7-二氢-5H-噻吩并[2,3-c]吡喃-3-腈

描述

The compound 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile is a derivative of the 2-amino-pyran family, which is a significant class of heterocyclic compounds. These compounds have been synthesized through various methods, often involving multicomponent reactions that allow for the introduction of diverse functional groups, leading to a wide range of applications in medicinal chemistry and material science.

Synthesis Analysis

Several papers describe the synthesis of related 2-amino-pyran derivatives. For instance, a visible-light initiated one-pot, three-component synthesis of 2-amino-4H-pyran-3,5-dicarbonitrile derivatives is reported, which does not require additives or chromatographic separation and can be scaled up for gram-scale synthesis . Another paper discusses the synthesis of 6-amino-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitriles using a deep eutectic solvent, which avoids toxic catalysts and solvents . Additionally, an ultrasound-promoted synthesis of 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile scaffolds in aqueous media is described as a green chemistry approach . These methods highlight the versatility and adaptability of the synthesis of 2-amino-pyran derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal structure of 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]pyran-3-carbonitrile has been elucidated, revealing monoclinic crystals with specific cell parameters and stabilization by various intermolecular interactions . Similarly, the structure of 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile has been determined, showing monoclinic crystals with distinct hydrogen bonding and π interactions .

Chemical Reactions Analysis

The 2-amino-pyran derivatives participate in various chemical reactions. For instance, an electrocatalytic multicomponent assembling of aldehydes, 4-hydroxycoumarin, and malononitrile leads to 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives under neutral conditions . Additionally, the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives demonstrates the reactivity of the amino group in condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-pyran derivatives are closely related to their molecular structure. The crystallographic studies provide insights into the stability of these compounds, which is often due to hydrogen bonding and other non-covalent interactions . These interactions can influence the solubility, melting points, and other physical properties of the compounds. The presence of electron-withdrawing groups like the nitrile function can affect the chemical reactivity, making these compounds suitable for further functionalization.

科学研究应用

可调荧光

- 与所讨论化合物密切相关的噻吩[3,2-c]吡喃表现出取代基依赖性荧光。某些衍生物表现出高荧光量子产率和大的斯托克斯位移,而另一些则表现出聚集诱导发射 (AIE) (Sahu 等人,2014)。

衍生物合成

- 已优化合成 2-氨基-5,5-二甲基-4,7-二氢-5H-噻吩并[2,3-c]吡喃衍生物的条件,从而提高了产率。这些化合物已被用于开发新的吡喃并[4′,3′:4,5]噻吩并[2,3-b]吡啶 (Paronikyan 等人,2020)。

抗菌和抗氧化活性

- 已合成 2-氨基-吡啶-3-腈和 2-氨基-4H-吡喃-3-腈的新型衍生物,并对其抗菌和抗氧化活性进行了评估。某些化合物表现出明显的抑菌圈和与二氢叶酸还原酶的强相互作用 (Lagu & Yejella,2020)。

抗增殖和抗前列腺癌活性

- 源自类似结构的杂环化合物对癌细胞系表现出显着的细胞毒性,并抑制某些酪氨酸激酶,鼓励在该领域进行进一步的研究 (Mohareb & Abdo,2022)。

光伏特性

- 2-氨基-4-(2-Cl)-6-乙基-5-氧代-5,6-二氢-4H-吡喃并[3,2-c]喹啉-3-腈等衍生物已用于有机-无机光电二极管制造,展示了光伏特性和在器件应用中的潜力 (Zeyada 等人,2016)。

抗菌和抗氧化特性

- 已评估合成的吡喃并[3,2-b]吡喃衍生物的抗菌和抗氧化特性,一些衍生物表现出显着的活性 (Memar 等人,2020)。

光化学反应

- 研究表明,2-氨基-4H-吡喃-3-腈在某些条件下可以发生光化学环收缩,影响它们的生物活性 (da Silva 等人,2021)。

作用机制

Target of Action

The primary target of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile is the Ras-related GTPases, specifically Rab7 . Rab7 is a key regulator of intracellular trafficking and lysosomal biogenesis .

Mode of Action

This compound acts as a potent and competitive inhibitor of Ras-related GTPases . It binds potently to the Rab7 nucleotide binding site, thereby antagonizing its function .

Biochemical Pathways

The inhibition of Rab7 disrupts the normal functioning of intracellular trafficking and lysosomal biogenesis . This can have downstream effects on various cellular processes, including protein degradation and cell signaling .

Result of Action

The inhibition of Rab7 by 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile can lead to reduced class switch DNA recombination (CSR) in B cells and survival of plasma cells . This could potentially impact immune responses.

属性

IUPAC Name |

2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c9-3-6-5-1-2-11-4-7(5)12-8(6)10/h1-2,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCSOSJCWRZLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C(=C(S2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353283 | |

| Record name | 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile | |

CAS RN |

150986-82-6 | |

| Record name | 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 150986-82-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

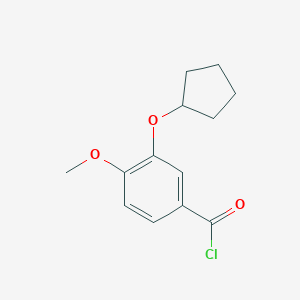

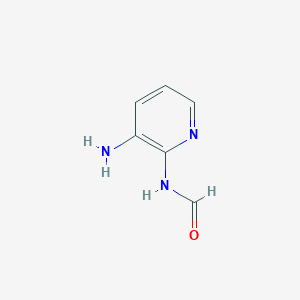

![4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide](/img/structure/B138740.png)